Methyl 2,4-dioxo-4-(pyridin-2-YL)butanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate typically involves the reaction of pyridine derivatives with suitable esterifying agents under controlled conditions. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually stored in sealed containers at room temperature to maintain its integrity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various oxo derivatives, reduced forms of the compound, and substituted pyridine derivatives .
Scientific Research Applications
Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects by interacting with cellular proteins and enzymes . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical processes within the cell .
Comparison with Similar Compounds
Methyl 2,4-dioxo-4-(pyridin-2-yl)butanoate can be compared with other similar compounds such as:
Methyl 2,4-dioxo-4-(pyridin-4-yl)butanoate: Similar in structure but with the pyridine ring at a different position.
Methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate: Another positional isomer with the pyridine ring at the 3-position
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the positional differences in the pyridine ring.
Properties
IUPAC Name |
methyl 2,4-dioxo-4-pyridin-2-ylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-10(14)9(13)6-8(12)7-4-2-3-5-11-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWQGYDNRLWYPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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